molecular formula C17H16O3 B11830820 2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)-

2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)-

Cat. No.: B11830820
M. Wt: 268.31 g/mol
InChI Key: JRSQCUMYEAXYBA-OAHLLOKOSA-N
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Description

2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a carboxylic acid ester group and two phenyl groups attached to the oxirane ring. It is a chiral molecule with the (2S)-configuration, making it optically active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- typically involves the reaction of 3,3-diphenyl-2-propenoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as tertiary amines can enhance the reaction rate and selectivity. The purification process typically involves recrystallization or chromatography to obtain the desired enantiomer in high purity .

Mechanism of Action

The mechanism of action of 2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- involves the interaction of the oxirane ring with nucleophiles, leading to ring-opening reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The phenyl groups contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- is unique due to its specific (2S)-configuration, which imparts optical activity and influences its reactivity and interactions with other molecules. The presence of two phenyl groups also distinguishes it from other similar compounds, affecting its steric and electronic properties .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl (2S)-3,3-diphenyloxirane-2-carboxylate

InChI

InChI=1S/C17H16O3/c1-2-19-16(18)15-17(20-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3/t15-/m1/s1

InChI Key

JRSQCUMYEAXYBA-OAHLLOKOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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